Pcsk9-IN-18

Description

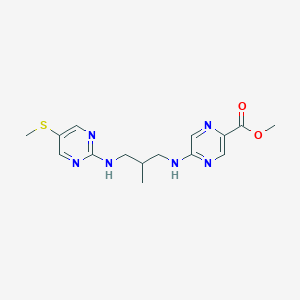

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20N6O2S |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

methyl 5-[[2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]pyrazine-2-carboxylate |

InChI |

InChI=1S/C15H20N6O2S/c1-10(5-19-15-20-6-11(24-3)7-21-15)4-17-13-9-16-12(8-18-13)14(22)23-2/h6-10H,4-5H2,1-3H3,(H,17,18)(H,19,20,21) |

InChI Key |

FACQTUAPLVJUDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1=NC=C(N=C1)C(=O)OC)CNC2=NC=C(C=N2)SC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PCSK9 Inhibitors

Disclaimer: This document provides a detailed overview of the mechanism of action of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. The specific compound "Pcsk9-IN-18" was not found in publicly available scientific literature or databases as of the date of this report. Therefore, this guide focuses on the well-established core mechanisms of PCSK9 inhibition, drawing on data from approved and investigational inhibitors.

Executive Summary

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1] By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[2][3] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy to lower LDL-C. This guide provides a comprehensive overview of the molecular mechanism of PCSK9 action and the various strategies employed to inhibit its function, including monoclonal antibodies, small interfering RNA (siRNA), and emerging small molecule inhibitors. Detailed experimental protocols for assessing inhibitor activity and quantitative data on the efficacy of leading PCSK9 inhibitors are also presented.

The Role of PCSK9 in LDL-C Homeostasis

PCSK9 is a serine protease primarily synthesized in the liver.[4] It plays a critical role in post-transcriptionally regulating the abundance of LDLR on the surface of hepatocytes.[5] The canonical pathway of PCSK9 action involves its secretion and subsequent binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[6] This binding event initiates the internalization of the PCSK9-LDLR complex into the cell via endocytosis.[3]

Once inside the endosome, the acidic environment typically causes the dissociation of LDL from the LDLR, allowing the receptor to be recycled back to the cell surface. However, the presence of bound PCSK9 prevents this recycling process.[1] The PCSK9-LDLR complex is instead targeted for degradation in the lysosome.[7] This leads to a net reduction in the number of available LDLRs on the hepatocyte surface, which in turn decreases the clearance of LDL-C from the bloodstream, resulting in higher plasma LDL-C concentrations.[8]

Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of premature cardiovascular disease, while loss-of-function mutations lead to lower LDL-C levels and a reduced lifetime risk of cardiovascular events.[1] This genetic evidence strongly validates PCSK9 as a therapeutic target for lowering LDL-C.

Therapeutic Modalities for PCSK9 Inhibition

Several classes of drugs have been developed to inhibit the function of PCSK9, each with a distinct mechanism of action.

Monoclonal Antibodies

Fully human monoclonal antibodies, such as evolocumab and alirocumab, are the most established class of PCSK9 inhibitors.[7] These antibodies bind with high affinity and specificity to circulating PCSK9, preventing it from interacting with the LDLR.[3] This steric hindrance allows for the normal recycling of the LDLR to the hepatocyte surface, thereby increasing LDL-C clearance from the circulation.[7]

Small Interfering RNA (siRNA)

Inclisiran is a synthetic small interfering RNA that targets the messenger RNA (mRNA) encoding for PCSK9.[9] Administered subcutaneously, inclisiran is taken up by hepatocytes where it utilizes the RNA interference (RNAi) mechanism to silence the PCSK9 gene.[10] This leads to a significant and sustained reduction in the synthesis and secretion of PCSK9, resulting in increased LDLR expression and lower LDL-C levels.[10]

Small Molecule Inhibitors

The development of orally bioavailable small molecule inhibitors that disrupt the PCSK9-LDLR protein-protein interaction has been challenging due to the large and relatively flat binding interface. However, several promising candidates are now in clinical development. These molecules are designed to bind to PCSK9 and prevent its association with the LDLR. Recent clinical trials for compounds like MK-0616 and AZD0780 have shown significant LDL-C reduction with oral administration.[11][12]

Quantitative Data on PCSK9 Inhibitor Efficacy

The following tables summarize the LDL-C lowering efficacy of various PCSK9 inhibitors from key clinical trials.

Table 1: Efficacy of Monoclonal Antibody PCSK9 Inhibitors

| Drug | Clinical Trial | Patient Population | Treatment Arm | Placebo-Corrected Mean LDL-C Reduction (%) | Reference |

| Evolocumab | FOURIER | High-risk cardiovascular disease | Evolocumab | 59 | [1] |

| Alirocumab | ODYSSEY LONG TERM | High cardiovascular risk | Alirocumab | 62 | [2] |

Table 2: Efficacy of siRNA PCSK9 Inhibitor

| Drug | Clinical Trial | Patient Population | Treatment Arm | Placebo-Corrected Mean LDL-C Reduction (%) | Reference |

| Inclisiran | ORION-10 | Atherosclerotic cardiovascular disease | Inclisiran | 52.3 | [10] |

Table 3: Efficacy of Investigational Oral Small Molecule PCSK9 Inhibitors

| Drug | Clinical Trial Phase | Patient Population | Treatment Arm | Placebo-Corrected Mean LDL-C Reduction (%) | Reference |

| MK-0616 | Phase 2b | Hypercholesterolemia | 30 mg daily | 60.9 | [12] |

| AZD0780 | Phase 2 | Hypercholesterolemia | 30 mg daily | 51 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PCSK9 inhibitors.

PCSK9-LDLR Binding Assay (ELISA-based)

Objective: To quantify the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.

Materials:

-

Recombinant human PCSK9

-

Recombinant human LDLR (extracellular domain)

-

Test inhibitor (e.g., this compound)

-

High-binding 96-well microplates

-

Coating buffer (e.g., phosphate-buffered saline, PBS)

-

Blocking buffer (e.g., PBS with 1% bovine serum albumin, BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-PCSK9 detection antibody (conjugated to horseradish peroxidase, HRP)

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coat the wells of a 96-well microplate with recombinant human LDLR (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Pre-incubate a fixed concentration of recombinant human PCSK9 with serial dilutions of the test inhibitor for 30 minutes at room temperature.

-

Add the PCSK9-inhibitor mixtures to the LDLR-coated wells and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated anti-PCSK9 detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) of the test inhibitor.

Cellular LDL Uptake Assay

Objective: To measure the effect of a PCSK9 inhibitor on the ability of cells to take up LDL.

Materials:

-

Human hepatoma cell line (e.g., HepG2)

-

Cell culture medium

-

Recombinant human PCSK9

-

Test inhibitor

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Fluorescence microscope or plate reader

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with recombinant human PCSK9 in the presence or absence of the test inhibitor for 4-6 hours.

-

Add DiI-LDL to the cell culture medium and incubate for 2-4 hours.

-

Wash the cells with PBS to remove unbound DiI-LDL.

-

Lyse the cells and measure the fluorescence intensity using a plate reader, or visualize the cellular uptake using a fluorescence microscope.

-

Quantify the increase in LDL uptake in the presence of the inhibitor compared to cells treated with PCSK9 alone.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to PCSK9 and its inhibition.

Caption: PCSK9-mediated LDLR degradation pathway.

Caption: Mechanisms of action of different classes of PCSK9 inhibitors.

Caption: A typical experimental workflow for screening PCSK9 inhibitors.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. mdpi.com [mdpi.com]

- 10. What are PCSK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 11. jwatch.org [jwatch.org]

- 12. hospitalhealthcare.com [hospitalhealthcare.com]

An In-depth Technical Guide to the PCSK9 Inhibitor: NYX-PCSK9i

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis and a validated therapeutic target for hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, thereby reducing the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. Inhibition of the PCSK9-LDLR interaction has been a successful strategy for lowering LDL-C levels, with monoclonal antibodies being the first class of PCSK9 inhibitors to reach the market. However, the development of orally bioavailable small molecule inhibitors represents a significant advancement in this field, offering a more convenient and potentially more accessible treatment option. This guide focuses on NYX-PCSK9i, a novel, orally bioavailable small molecule inhibitor of PCSK9.

Chemical Structure of NYX-PCSK9i

NYX-PCSK9i is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR.[1]

Chemical Name: (S)-N-(3-((3-aminopiperidin-1-yl)methyl)-5-(4-methyl-1H-imidazol-1-yl)phenyl)-4-phenylpicolinamide[2]

Chemical Structure:

(Image generated based on IUPAC name)

Mechanism of Action

NYX-PCSK9i functions by directly inhibiting the binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[1] This disruption prevents the PCSK9-mediated internalization and subsequent lysosomal degradation of the LDLR. As a result, a higher number of LDLRs are available on the hepatocyte surface to bind and clear circulating LDL-C, leading to a reduction in plasma LDL-C levels.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for NYX-PCSK9i.

In Vitro Potency

| Parameter | Value | Reference |

| IC50 (PCSK9-LDLR Interaction) | 323 nM | [1][2] |

In Vivo Efficacy in APOE*3-Leiden.CETP Mice

| Treatment Group | Dose | Duration | % Reduction in Total Cholesterol | Reference |

| NYX-PCSK9i | 30 mg/kg (oral) | 28 days | 57% | [4][5] |

| NYX-PCSK9i | 50 mg/kg (oral) | 28 days | 57% | [1][4] |

| NYX-PCSK9i | 50 mg/kg (oral) | 35 days | 46% | |

| Atorvastatin | 4.9 mg/kg | 35 days | 27% | |

| NYX-PCSK9i + Atorvastatin | 50 mg/kg + 4.9 mg/kg | 35 days | 65% |

Pharmacokinetic Properties in Wildtype C57BL/6 Mice

| Parameter | Value | Route of Administration | Reference |

| Bioavailability (F) | Not explicitly stated, but described as "enhanced oral bioavailability" | Oral | [1] |

| Dosing | 50 mg/kg | PO, SC | [1] |

| Dosing | 5 mg/kg | IV | [1] |

Signaling Pathway and Experimental Workflows

PCSK9-LDLR Signaling Pathway and Inhibition by NYX-PCSK9i

Caption: PCSK9-mediated degradation of LDLR and its inhibition by NYX-PCSK9i.

Experimental Workflow for Characterization of a Small Molecule PCSK9 Inhibitor

Caption: Workflow for the discovery and preclinical evaluation of a PCSK9 inhibitor.

Experimental Protocols

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This protocol is a representative method for assessing the ability of a compound to inhibit the interaction between PCSK9 and the LDLR ectodomain.

Materials:

-

Recombinant human PCSK9 (His-tagged)

-

Recombinant human LDLR ectodomain (EGF-A domain)

-

96-well microplates

-

Biotinylated anti-His-tag antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS)

-

Test compound (e.g., NYX-PCSK9i)

Procedure:

-

Coating: Coat a 96-well microplate with the LDLR ectodomain at a suitable concentration (e.g., 1 µg/mL) in a coating buffer overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound LDLR.

-

Blocking: Block the remaining protein-binding sites in each well by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Compound Incubation: Prepare serial dilutions of the test compound (NYX-PCSK9i) in assay buffer. Add the diluted compound and a fixed concentration of His-tagged PCSK9 (e.g., 100 ng/mL) to the wells. Incubate for 1-2 hours at room temperature to allow for binding.

-

Washing: Wash the plate three times with wash buffer to remove unbound PCSK9 and compound.

-

Detection: Add biotinylated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Enzyme Conjugate: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add TMB substrate to each well and incubate until a sufficient color change is observed (typically 15-30 minutes).

-

Stopping Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no compound) and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based LDL Uptake Assay

This protocol describes a method to assess the functional consequence of PCSK9 inhibition, which is the restoration of LDL uptake by hepatocytes.[6][7]

Materials:

-

HepG2 cells (or other suitable hepatocyte cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

Recombinant human PCSK9 (preferably a gain-of-function mutant like D374Y for a more robust signal)

-

Test compound (e.g., NYX-PCSK9i)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to upregulate LDLR expression.

-

Treatment: Treat the cells with the test compound (NYX-PCSK9i) at various concentrations in the presence of a fixed concentration of recombinant PCSK9 (e.g., 1 µg/mL) for 16-24 hours. Include controls with no PCSK9, PCSK9 alone, and a positive control inhibitor if available.

-

LDL Incubation: Remove the treatment medium and add fresh serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL). Incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells three times with cold PBS to remove unbound LDL.

-

Quantification: Measure the fluorescence intensity of the internalized LDL using a fluorescence microscope with image analysis software or a fluorescence plate reader.

-

Data Analysis: Normalize the fluorescence intensity to the number of cells (if necessary) and calculate the percent increase in LDL uptake for each compound concentration relative to the cells treated with PCSK9 alone.

Conclusion

NYX-PCSK9i represents a promising orally bioavailable small molecule inhibitor of PCSK9 with demonstrated in vitro potency and significant in vivo efficacy in preclinical models.[1] Its ability to effectively lower total cholesterol, both as a monotherapy and in combination with statins, highlights its potential as a future therapeutic option for the management of hypercholesterolemia. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of cardiovascular disease and lipid metabolism.

References

- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NYX-PCSK9i | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. nyrada.com [nyrada.com]

- 4. 57% Cholesterol Reduction from NYX-PCSK9i In Vivo Study - Nyrada Inc (ASX:NYR) - Listcorp. [listcorp.com]

- 5. Nyrada reports 'encouraging' early efficacy results from PCSK9i program - Biotech [biotechdispatch.com.au]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. citefactor.org [citefactor.org]

An In-depth Technical Guide to Pcsk9-IN-18: A Novel Small-Molecule PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a validated therapeutic strategy for managing hypercholesterolemia and reducing cardiovascular disease risk. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small-molecule inhibitors remains a critical goal. This technical guide focuses on Pcsk9-IN-18 (CAS Number: 2455425-15-5), a potent, small-molecule inhibitor of PCSK9. This document summarizes the available preclinical data, outlines general experimental methodologies for characterizing such inhibitors, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to PCSK9 and its Mechanism of Action

PCSK9 is a serine protease primarily synthesized in the liver that plays a crucial role in the degradation of the low-density lipoprotein receptor (LDLR).[1][2] By binding to the LDLR on the surface of hepatocytes, PCSK9 promotes the internalization and subsequent degradation of the receptor in lysosomes.[2][3] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[2] Genetic studies have shown that gain-of-function mutations in PCSK9 are associated with familial hypercholesterolemia, while loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular disease.[2][4] This strong genetic validation has made PCSK9 a compelling target for therapeutic intervention.[5][6][7][8][9]

This compound: A Potent Small-Molecule Inhibitor

This compound is a novel, orally bioavailable small-molecule inhibitor of PCSK9 developed by Dogma Therapeutics, a company later acquired by AstraZeneca.[5][7] This compound belongs to a class of heteroaryl compounds designed to directly bind to a novel, cryptic binding pocket on the PCSK9 protein, thereby preventing its interaction with the LDLR.[6]

Physicochemical Properties

| Property | Value |

| CAS Number | 2455425-15-5 |

| Molecular Formula | C₁₅H₂₀N₆O₂S |

| Molecular Weight | 348.42 g/mol |

In Vitro Activity

Publicly available quantitative data for this compound is limited. The primary reported value highlights its high binding affinity for the PCSK9 protein.

| Parameter | Value | Source |

| Binding Affinity (KD) | <200 nM | MedChemExpress |

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, this section outlines general methodologies commonly employed in the preclinical evaluation of small-molecule PCSK9 inhibitors.

PCSK9-LDLR Binding Affinity Assay

Objective: To determine the binding affinity (KD) of the inhibitor to PCSK9.

General Methodology (ELISA-based):

-

Plate Coating: A 96- or 384-well plate is coated with the purified ectodomain of the human LDLR.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Incubation: Recombinant human PCSK9 (often His-tagged) is pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

Binding: The PCSK9-inhibitor mixture is added to the LDLR-coated plate and incubated to allow for binding.

-

Detection: The plate is washed, and a labeled antibody against the PCSK9 tag (e.g., anti-His-HRP) is added.

-

Signal Generation: A substrate for the enzyme-linked antibody is added, and the resulting signal (e.g., chemiluminescence or colorimetric) is measured.

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the KD is calculated using appropriate binding models.

Cell-Based LDL-C Uptake Assay

Objective: To assess the functional effect of the inhibitor on the ability of liver cells to take up LDL-C.

General Methodology:

-

Cell Culture: Human hepatocyte-derived cells (e.g., HepG2) are cultured in a multi-well plate.

-

Treatment: Cells are treated with recombinant human PCSK9 in the presence or absence of varying concentrations of the test compound.

-

LDL-C Addition: Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the cells and incubated.

-

Quantification: After incubation, cells are washed to remove unbound LDL-C. The amount of internalized fluorescent LDL-C is quantified using a fluorescence plate reader or by flow cytometry.

-

Data Analysis: The increase in LDL-C uptake in the presence of the inhibitor is measured and used to determine the compound's potency (e.g., EC₅₀).

Visualizations

PCSK9 Signaling Pathway and Inhibition

References

- 1. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCSK9 inhibition 2018: riding a new wave of coronary prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dogmatherapeutics.com [dogmatherapeutics.com]

- 6. onenucleus.com [onenucleus.com]

- 7. AstraZeneca acquires Dogma Therapeutics' PCSK9 inhibitor programme - Pharmaceutical Technology [pharmaceutical-technology.com]

- 8. pharmatimes.com [pharmatimes.com]

- 9. AstraZeneca acquires oral PCSK9 inhibitor programme from Dogma Therapeutics [astrazeneca.com]

A Technical Guide to Pcsk9-IN-18, a Small Molecule PCSK9 Inhibitor

Disclaimer: Publicly available information on a specific small molecule inhibitor designated "Pcsk9-IN-18" is not available. This technical guide has been constructed using published data from well-characterized small molecule PCSK9 inhibitors, such as NYX-PCSK9i and compound 3f, as representative examples to illustrate the profile of a compound in this class. The data and methodologies presented herein are based on these proxy compounds and should be considered illustrative.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[1][3] While monoclonal antibodies targeting PCSK9 have proven highly effective in lowering LDL-C, there is a significant therapeutic need for orally bioavailable small molecule inhibitors.[3][4]

This compound represents a class of small molecule inhibitors designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. Unlike antibody therapies which require subcutaneous injection, small molecules offer the potential for oral administration, improving patient convenience and accessibility.[1][3] This document provides a detailed technical overview of the preclinical data and methodologies associated with the characterization of such a small molecule inhibitor.

Mechanism of Action

This compound functions as an allosteric inhibitor of the PCSK9-LDLR interaction. It is hypothesized to bind to a cryptic groove on the catalytic domain of PCSK9, proximal to the LDLR binding interface.[5] This binding event induces a conformational change in PCSK9 that prevents its association with the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.[1] By blocking this interaction, this compound prevents the PCSK9-mediated internalization and subsequent degradation of the LDLR. This results in an increased number of LDLRs being recycled to the hepatocyte surface, leading to enhanced clearance of circulating LDL-C.[2][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy and pharmacokinetic properties of representative small molecule PCSK9 inhibitors.

Table 1: In Vitro Activity

| Parameter | Value | Assay | Compound Reference |

| PCSK9-LDLR Interaction IC50 | 323 nM | Biochemical Binding Assay | NYX-PCSK9i[1] |

| 537 nM | Biochemical Binding Assay | Compound 3f[5] | |

| 9.8 µM | Biochemical Binding Assay | Nilotinib (parent compound)[5] | |

| 7.57 µM | PPI Inhibitory Assay | Compound 13[7] | |

| Binding Affinity (KD) | 2.50 µM | Surface Plasmon Resonance | Compound 13[7] |

| Cellular LDL Uptake | Restoration at sub-µM levels | Fluorescent LDL Uptake in HepG2 cells | Compound 3f[5] |

Table 2: In Vivo Efficacy (APOE*3-Leiden.CETP Mouse Model)

| Treatment | Dose | Duration | Total Cholesterol Reduction | Compound Reference |

| Monotherapy | 50 mg/kg | 28 days | 57% | NYX-PCSK9i[8] |

| 50 mg/kg | 35 days | 46% | NYX-PCSK9i[9] | |

| Combination Therapy | 50 mg/kg + Atorvastatin | 35 days | 65% | NYX-PCSK9i[9] |

| Comparator | Atorvastatin alone | 35 days | 27% | [9] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Compound Reference |

| Oral Bioavailability (F) | Enhanced vs. parent compound | Mouse | NYX-PCSK9i[1] |

| 0.527% | Mouse | Compound 3f (parent)[1] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the binding of recombinant PCSK9 to the LDLR.

Protocol:

-

Plate Coating: 96-well microplates are coated with recombinant human LDLR-EGF-AB domain and incubated overnight at 4°C.[10]

-

Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound LDLR.

-

Blocking: Remaining protein-binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Incubation: Serially diluted test compound (this compound) is added to the wells, followed by the addition of a fixed concentration of His-tagged recombinant human PCSK9.[10] The plate is incubated for 2 hours at room temperature to allow for binding.

-

Detection: After washing, the bound PCSK9 is detected by adding a biotinylated anti-His-tag antibody, followed by HRP-conjugated streptavidin.[11]

-

Signal Generation: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution (e.g., 1N H₂SO₄).[11]

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular LDL Uptake Assay

This assay measures the ability of a test compound to restore LDLR function in cells treated with PCSK9.

Protocol:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in a 96-well plate and cultured until confluent.[12]

-

Cholesterol Starvation: To upregulate LDLR expression, cells are incubated in serum-free or lipoprotein-deficient medium for 4-8 hours.[13]

-

Treatment: Cells are co-incubated with a gain-of-function mutant of PCSK9 (e.g., PCSK9-D374Y) and varying concentrations of the test compound (this compound) for 16 hours.[12]

-

LDL Incubation: Fluorescently labeled LDL (e.g., DyLight™ 550-LDL) is added to the wells at a concentration of approximately 10 µg/mL and incubated for 4 hours at 37°C.[12][14]

-

Washing and Fixation: The cells are washed with PBS to remove unbound LDL and then fixed with a fixative solution.

-

Imaging and Quantification: The cellular uptake of fluorescent LDL is visualized and quantified using a fluorescence microscope or a high-content imaging system.[14] Increased fluorescence intensity in compound-treated cells compared to PCSK9-only treated cells indicates restoration of LDLR activity.

In Vivo Efficacy Study in a Murine Model

This study evaluates the cholesterol-lowering efficacy of the test compound in a relevant animal model.

Protocol:

-

Animal Model: APOE*3-Leiden.CETP mice are used. This model is genetically modified to have a human-like lipoprotein profile and is highly predictive of human response to lipid-lowering therapies.[8][9]

-

Acclimatization and Diet: Mice are acclimatized and fed a Western-type diet to induce hypercholesterolemia.[15]

-

Dosing: Animals are randomized into groups (e.g., vehicle control, this compound monotherapy, statin monotherapy, combination therapy). This compound is administered orally at a specified dose (e.g., 50 mg/kg) daily for the study duration (e.g., 28-35 days).[8][9]

-

Sample Collection: Blood samples are collected at baseline and at specified time points throughout the study (e.g., weekly).[8]

-

Biochemical Analysis: Plasma is isolated, and total cholesterol, LDL-C, HDL-C, and PCSK9 levels are measured using automated biochemical analyzers and ELISA kits.[16]

-

Data Analysis: The percentage change in lipid parameters from baseline and compared to the vehicle control group is calculated. Statistical significance is determined using appropriate methods (e.g., t-test or ANOVA).

Conclusion

The preclinical data for representative small molecule PCSK9 inhibitors like this compound demonstrate a promising therapeutic profile. These molecules effectively inhibit the PCSK9-LDLR interaction in vitro, leading to the restoration of cellular LDL uptake. Importantly, they exhibit significant oral efficacy in animal models of human dyslipidemia, substantially lowering total cholesterol both as a monotherapy and in combination with statins. The development of orally active small molecule PCSK9 inhibitors represents a significant advancement in the management of hypercholesterolemia, offering a convenient and potentially more accessible alternative to current injectable biologic therapies. Further clinical development is required to establish the safety and efficacy of this therapeutic class in humans.

References

- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9 in vitro binding assays [bio-protocol.org]

- 4. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 57% Cholesterol Reduction from NYX-PCSK9i In Vivo Study - Nyrada Inc (ASX:NYR) - Listcorp. [listcorp.com]

- 9. nyrada.com [nyrada.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. PCSK9-LDLR in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]

- 12. researchgate.net [researchgate.net]

- 13. abcam.com [abcam.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 16. biocytogen.com [biocytogen.com]

Technical Guide on the Binding Affinity of Inhibitors to PCSK9 Protein

A Note to the Reader: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Pcsk9-IN-18." The following technical guide has been developed to provide a comprehensive overview of the methodologies and principles involved in assessing the binding affinity of inhibitors to the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) protein, which is a critical target in cholesterol management. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel PCSK9 inhibitors.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] PCSK9 is primarily synthesized in the liver and secreted into the plasma.[3] Its main function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4] This binding leads to the internalization and subsequent degradation of the LDLR in lysosomes, thereby reducing the number of LDLRs available to clear circulating LDL-C.[1]

Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C levels and reduce the risk of cardiovascular disease.[2][5] Several approaches to inhibit PCSK9 have been developed, including monoclonal antibodies, small interfering RNAs (siRNAs), and small-molecule inhibitors.[6] The binding affinity of these inhibitors to PCSK9 is a critical parameter that determines their potency and therapeutic efficacy.

Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor to PCSK9 is typically quantified by equilibrium dissociation constant (Kd), half-maximal inhibitory concentration (IC50), or inhibition constant (Ki). These parameters provide a measure of the inhibitor's potency. Due to the absence of specific data for "this compound," the following table provides a template with hypothetical data for a generic small-molecule PCSK9 inhibitor to illustrate how such data is typically presented.

| Parameter | Value | Assay Method | Experimental Conditions |

| Kd | 50 nM | Surface Plasmon Resonance (SPR) | Recombinant human PCSK9 immobilized on a sensor chip; inhibitor as analyte at 25°C. |

| IC50 | 100 nM | PCSK9-LDLR Binding ELISA | Competition assay with biotinylated PCSK9 and coated LDLR; 2-hour incubation at 37°C. |

| Ki | 75 nM | Enzyme Inhibition Assay | Fluorogenic substrate-based assay measuring PCSK9 proteolytic activity; calculated from IC50. |

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are commonly employed to measure the binding affinity of inhibitors to PCSK9. The choice of method depends on the nature of the inhibitor and the specific information required.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay

This is a common and high-throughput method to screen for and characterize inhibitors of the PCSK9-LDLR interaction.[7][8][9]

Principle: An ELISA plate is coated with the LDLR extracellular domain. Recombinant PCSK9, often tagged (e.g., with biotin or a His-tag), is pre-incubated with the test inhibitor and then added to the plate. The amount of PCSK9 that binds to the immobilized LDLR is quantified using a secondary detection system (e.g., streptavidin-HRP for biotinylated PCSK9). A decrease in the signal in the presence of the inhibitor indicates its ability to block the PCSK9-LDLR interaction.

Detailed Protocol:

-

Coating: A 96-well microplate is coated with the recombinant LDLR ectodomain (e.g., 1-5 µg/mL in a suitable buffer like PBS) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Inhibitor Incubation: The test inhibitor (at various concentrations) is pre-incubated with a fixed concentration of biotinylated recombinant human PCSK9 in an assay buffer for 1 hour at room temperature.

-

Binding Reaction: The inhibitor-PCSK9 mixture is added to the LDLR-coated and blocked plate and incubated for 2 hours at 37°C.

-

Detection: The plate is washed, and Streptavidin-HRP is added to each well and incubated for 1 hour at room temperature.

-

Signal Development: After another wash step, a chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution. The absorbance is read at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of binding.[10][11][12]

Principle: One of the binding partners (e.g., PCSK9) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons.

Detailed Protocol:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant human PCSK9 is immobilized onto the surface via amine coupling.

-

Binding Analysis: The inhibitor is prepared in a running buffer at various concentrations and injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

-

Regeneration: The sensor surface is regenerated using a specific regeneration solution to remove the bound inhibitor.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15]

Principle: A solution of the inhibitor is titrated into a solution containing PCSK9 in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Detailed Protocol:

-

Sample Preparation: Purified recombinant human PCSK9 is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the inhibitor are made into the PCSK9 solution.

-

Heat Measurement: The heat change after each injection is measured and plotted against the molar ratio of the inhibitor to PCSK9.

-

Data Analysis: The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can also be calculated.

Visualizations

PCSK9 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and how an inhibitor blocks this process.

References

- 1. ahajournals.org [ahajournals.org]

- 2. portlandpress.com [portlandpress.com]

- 3. PCSK9 - Wikipedia [en.wikipedia.org]

- 4. The Multifaceted Biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. heartuk.org.uk [heartuk.org.uk]

- 7. raybiotech.com [raybiotech.com]

- 8. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]

- 9. PCSK9 [Biotinylated] : LDL R Inhibitor Screening ELISA Assay Pair | ACROBiosystems [acrobiosystems.com]

- 10. researchgate.net [researchgate.net]

- 11. A PCSK9-binding antibody that structurally mimics the EGF(A) domain of LDL-receptor reduces LDL cholesterol in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]

The Role of Pcsk9-IN-18 in LDL Receptor Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. Elevated levels of LDL-C are a well-established risk factor for atherosclerotic cardiovascular disease. Consequently, inhibiting the PCSK9-LDLR interaction has become a key therapeutic strategy for managing hypercholesterolemia. While monoclonal antibodies have proven effective, the development of small-molecule inhibitors offers the potential for oral administration and broader patient access. This technical guide focuses on Pcsk9-IN-18, a potent small-molecule inhibitor of PCSK9, and its role in the regulation of the LDL receptor.

This compound: A Potent Small-Molecule Inhibitor

This compound, also known as compound 188, is a potent inhibitor of the PCSK9 protein. It has demonstrated a high binding affinity for PCSK9, with a dissociation constant (K_D) and an IC50 value of less than 200 nM.[1][2] By binding to PCSK9, this compound effectively blocks its interaction with the LDLR, preventing the subsequent degradation of the receptor. This leads to an increased number of LDLRs on the hepatocyte surface, enhancing the clearance of LDL-C from circulation.

Mechanism of Action: The PCSK9-LDLR Pathway

The mechanism by which small-molecule inhibitors like this compound regulate LDLR is best understood by examining the native PCSK9 signaling pathway.

As depicted in the signaling pathway, secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface. This complex is then internalized into an endosome. In the acidic environment of the endosome, the interaction between PCSK9 and LDLR is strengthened, which prevents the receptor from recycling back to the cell surface. Instead, the entire complex is trafficked to the lysosome for degradation. Small-molecule inhibitors like this compound disrupt the initial binding of PCSK9 to the LDLR in the extracellular space. This allows the LDLR, after internalizing LDL-C, to dissociate within the endosome and recycle back to the cell surface, ready to bind and clear more LDL-C.

Quantitative Data on Small-Molecule PCSK9 Inhibitors

The following table summarizes key quantitative data for this compound and other notable small-molecule PCSK9 inhibitors, providing a comparative overview of their potency and efficacy.

| Compound | Target | Assay Type | Potency (IC50/K_D) | LDL-C Reduction | Reference |

| This compound | PCSK9 | Binding Assay | K_D < 200 nM | Not publicly available | [1][2] |

| AZD0780 | PCSK9 | In vivo (Phase 2) | N/A | 50.7% at 30 mg/day | AstraZeneca, 2025 |

| E28362 | PCSK9 | Cell-based | Dose-dependent increase in LDLR | Significant reduction in animal models | Wang W, et al. 2024 |

| RIm13 | PCSK9-LDLR Interaction | Cell-based | IC50 of 1.6 µM | Increased LDL uptake at 1 µM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel PCSK9 inhibitors. Below are representative protocols for key in vitro assays used to characterize compounds like this compound.

PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR.

Workflow:

Methodology:

-

Coating: A 96-well microplate is coated with recombinant human LDLR protein and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

-

Inhibitor Incubation: this compound is serially diluted and pre-incubated with a constant concentration of recombinant human PCSK9 protein.

-

Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow for binding.

-

Detection: After washing, a horseradish peroxidase (HRP)-conjugated antibody specific for PCSK9 is added.

-

Signal Generation: Following another wash step, a chemiluminescent or colorimetric substrate is added, and the resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cellular LDL Uptake Assay (DiI-LDL)

This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL by hepatocytes.

Workflow:

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are seeded in a multi-well plate and allowed to adhere.

-

Compound Treatment: The cells are treated with varying concentrations of this compound for a specified period.

-

LDL Incubation: Fluorescently labeled LDL (DiI-LDL) is added to the cell culture medium.

-

Uptake: The plate is incubated to allow the cells to take up the DiI-LDL.

-

Quantification: After incubation, the cells are washed to remove any unbound DiI-LDL. The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader. An increase in fluorescence indicates enhanced LDL uptake.

Western Blot for LDLR Expression

This technique is used to directly visualize and quantify the levels of LDLR protein in cells treated with a PCSK9 inhibitor.

Methodology:

-

Cell Lysis: HepG2 cells are treated with this compound, and then whole-cell lysates are prepared using a lysis buffer.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the LDLR. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

Detection: A chemiluminescent substrate is applied to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to the LDLR is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising class of small-molecule inhibitors that target the PCSK9-LDLR interaction to effectively upregulate LDLR expression and enhance LDL-C clearance. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such compounds, from initial binding affinity to cellular function. As research in this area continues, the development of orally bioavailable small-molecule PCSK9 inhibitors holds the potential to significantly impact the management of hypercholesterolemia and reduce the burden of cardiovascular disease.

References

The Role of Pcsk9-IN-18 in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the circulation, thereby contributing to hypercholesterolemia and the risk of atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a validated therapeutic strategy for lowering LDL-C. While monoclonal antibodies and siRNA therapeutics have proven effective, there is a growing interest in the development of small molecule inhibitors. This guide provides an in-depth overview of the cholesterol metabolism pathways involving PCSK9 and the current understanding of the small molecule inhibitor, Pcsk9-IN-18.

Introduction to PCSK9 and Cholesterol Metabolism

The liver plays a central role in maintaining cholesterol balance. Hepatocytes express LDLR on their surface to bind and internalize circulating LDL-C. Once inside the cell, the LDL-C is released for cellular processes, and the LDLR is recycled back to the cell surface to clear more LDL-C.

PCSK9, a serine protease primarily synthesized in the liver, disrupts this cycle. Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface. This binding prevents the conformational change required for the receptor to be recycled and instead targets the PCSK9-LDLR complex for degradation in the lysosome. The net result is a reduction in the number of available LDLRs on the cell surface, leading to decreased LDL-C clearance and elevated plasma LDL-C levels.

The significance of PCSK9 in cholesterol metabolism is underscored by genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, while loss-of-function mutations lead to lifelong low LDL-C levels and a reduced risk of cardiovascular disease.

This compound: A Potent Small Molecule Inhibitor

This compound, also identified as compound 188, is a small molecule inhibitor of PCSK9. Due to the limited publicly available data, this section summarizes the known quantitative information for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value |

| Binding Affinity (KD) | <200 nM |

| Inhibitory Concentration (IC50) | <200 nM |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H20N6O2S |

| Molecular Weight | 348.42 g/mol |

Data for Tables 1 and 2 sourced from publicly available chemical supplier data.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for PCSK9 inhibitors, including small molecules like this compound, is the disruption of the PCSK9-LDLR interaction. By preventing PCSK9 from binding to the LDLR, these inhibitors spare the receptor from degradation, allowing it to be recycled back to the hepatocyte surface. This increased population of LDLRs enhances the clearance of LDL-C from the bloodstream.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, this section outlines standard methodologies used to characterize small molecule PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Assay

This assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) format is commonly used. Recombinant human PCSK9 is coated onto a microplate. The LDLR's EGF-A domain, tagged with a detectable marker (e.g., biotin or a fluorescent probe), is added along with varying concentrations of the test compound (e.g., this compound).

-

Procedure:

-

Coat a 96-well plate with recombinant human PCSK9 and incubate.

-

Wash the plate to remove unbound PCSK9.

-

Block non-specific binding sites.

-

Add serial dilutions of the inhibitor (this compound) to the wells.

-

Add a fixed concentration of biotinylated LDLR-EGF-A domain to the wells and incubate.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) and incubate.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: The absorbance is proportional to the amount of LDLR bound to PCSK9. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular LDL-C Uptake Assay

This assay measures the functional consequence of PCSK9 inhibition in a cellular context.

-

Principle: Human liver cells (e.g., HepG2) are used to assess the uptake of fluorescently labeled LDL-C in the presence of PCSK9 and an inhibitor.

-

Procedure:

-

Culture HepG2 cells in a multi-well plate.

-

Treat the cells with recombinant PCSK9 in the presence and absence of varying concentrations of the inhibitor (this compound).

-

Incubate the cells to allow for PCSK9-mediated LDLR degradation.

-

Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the media and incubate.

-

Wash the cells to remove unbound DiI-LDL.

-

Lyse the cells and measure the fluorescence intensity using a plate reader, or visualize uptake using fluorescence microscopy.

-

-

Data Analysis: An increase in fluorescence intensity in the presence of the inhibitor indicates enhanced LDL-C uptake due to the protection of LDLR from degradation.

In Vivo Efficacy Studies in Animal Models

These studies are crucial for evaluating the cholesterol-lowering effects of the inhibitor in a physiological system.

-

Animal Model: Transgenic mouse models, such as those expressing human PCSK9 or human CETP, are often used as they more closely mimic human lipoprotein metabolism.

-

Procedure:

-

Acclimate the animals and place them on a high-cholesterol or Western-type diet to induce hypercholesterolemia.

-

Administer the test compound (this compound) or vehicle control to different groups of animals via a relevant route (e.g., oral gavage).

-

Collect blood samples at baseline and at various time points throughout the study.

-

Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

-

At the end of the study, tissues such as the liver can be harvested to measure LDLR protein expression via Western blot or immunohistochemistry.

-

-

Data Analysis: Compare the lipid profiles of the treated group to the control group to determine the percentage reduction in cholesterol levels.

Conclusion and Future Directions

This compound is a potent small molecule inhibitor of the PCSK9-LDLR interaction with in vitro activity in the sub-micromolar range. While detailed in vivo efficacy and comprehensive mechanistic data are not yet widely available, its profile suggests potential as a research tool and a starting point for the development of orally bioavailable PCSK9 inhibitors. The development of such agents remains a significant goal in cardiovascular drug discovery, offering the promise of a convenient and cost-effective alternative to current biologic therapies for the management of hypercholesterolemia. Further research is needed to fully elucidate the pharmacological properties of this compound and its impact on cholesterol metabolism pathways in vivo.

Early-Stage Research on PCSK9 Inhibitors: A Technical Guide

Disclaimer: No publicly available information was found for a specific compound designated "Pcsk9-IN-18." This guide provides a comprehensive overview of the core principles and methodologies in the early-stage research of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, intended for researchers, scientists, and drug development professionals.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][3][4][5] Primarily synthesized and secreted by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3][6] This binding event initiates the internalization of the PCSK9-LDLR complex.[1][4]

Normally, after an LDLR binds to an LDL particle and is internalized, the acidic environment of the endosome causes the LDL particle to dissociate, and the LDLR is recycled back to the cell surface to clear more LDL-C.[1] However, when PCSK9 is bound to the LDLR, it prevents the necessary conformational changes for this recycling process to occur.[2][3] Instead, the entire PCSK9-LDLR complex is targeted for degradation in the lysosome.[1][2][3][4] This PCSK9-mediated degradation of LDLRs reduces their number on the hepatocyte surface, leading to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[1][2][3]

Genetic studies have provided strong validation for PCSK9 as a therapeutic target. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, characterized by elevated LDL-C and a heightened risk of premature atherosclerotic cardiovascular disease.[2][3][7][8] Conversely, loss-of-function mutations in PCSK9 result in lifelong low levels of LDL-C and a significantly reduced risk of cardiovascular events.[2][3][8]

The primary mechanism of action for PCSK9 inhibitors is to block the interaction between PCSK9 and the LDLR.[] By doing so, these inhibitors prevent PCSK9-mediated degradation of the LDLR, leading to increased recycling of the LDLR to the hepatocyte surface.[3] This, in turn, enhances the clearance of circulating LDL-C, resulting in a significant reduction in plasma LDL-C levels.[2][3]

Therapeutic Modalities for PCSK9 Inhibition

Several approaches have been developed to inhibit PCSK9 function, with monoclonal antibodies being the most clinically advanced. Other strategies in earlier stages of research and development include small molecules, peptides, and gene-silencing therapies.

-

Monoclonal Antibodies (mAbs): These are fully human antibodies, such as evolocumab and alirocumab, that bind with high affinity and specificity to circulating PCSK9, preventing it from interacting with the LDLR.[1][7]

-

Small Interfering RNA (siRNA): Inclisiran is an example of an siRNA therapeutic that inhibits the synthesis of PCSK9 within the hepatocyte by targeting the mRNA that codes for PCSK9 for degradation.[7]

-

Small Molecule Inhibitors: These are orally bioavailable drugs that aim to disrupt the PCSK9-LDLR interaction or inhibit the catalytic activity of PCSK9.

-

Peptide Inhibitors: These are designed to mimic the binding interface of the LDLR or PCSK9 to competitively inhibit their interaction.

Key Preclinical Assays for Evaluating PCSK9 Inhibitors

The preclinical evaluation of novel PCSK9 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Biochemical Assays

These assays are designed to quantify the direct interaction between a test compound and the PCSK9 protein.

Table 1: Representative Biochemical Data for an Early-Stage PCSK9 Inhibitor

| Assay Type | Description | Endpoint | Example Value |

| PCSK9-LDLR Binding Assay | Measures the ability of an inhibitor to disrupt the interaction between recombinant human PCSK9 and the LDLR-EGF-A domain. | IC50 | 50 nM |

| Surface Plasmon Resonance (SPR) | Quantifies the binding kinetics and affinity of the inhibitor to PCSK9. | KD | 10 nM |

| PCSK9 Protease Activity Assay | For inhibitors targeting the catalytic domain, this assay measures the inhibition of PCSK9's proteolytic activity on a fluorogenic substrate. | IC50 | N/A (for non-catalytic site inhibitors) |

-

Reagents: Recombinant human PCSK9 (tagged with a donor fluorophore, e.g., Lumi4-Tb cryptate) and recombinant human LDLR-EGF-A domain (tagged with an acceptor fluorophore, e.g., d2).

-

Procedure:

-

Add a fixed concentration of tagged PCSK9 and tagged LDLR to the wells of a microtiter plate.

-

Add varying concentrations of the test inhibitor compound.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2).

-

-

Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm * 10,000) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assays

Cell-based assays are crucial for confirming the mechanism of action in a more physiologically relevant context.

Table 2: Representative Cellular Activity Data for an Early-Stage PCSK9 Inhibitor

| Assay Type | Description | Cell Line | Endpoint | Example Value |

| LDLR Upregulation Assay | Measures the ability of an inhibitor to prevent PCSK9-mediated degradation of LDLR on the cell surface. | HepG2 | EC50 | 200 nM |

| LDL-C Uptake Assay | Quantifies the functional consequence of increased LDLR levels, i.e., enhanced uptake of fluorescently labeled LDL-C. | Huh-7 | EC50 | 250 nM |

| PCSK9 Secretion Assay | Measures the effect of the inhibitor on the secretion of endogenous PCSK9 from hepatocytes. | Primary Human Hepatocytes | IC50 | >10 µM (for binding inhibitors) |

-

Cell Culture: Plate human hepatoma cells (e.g., HepG2 or Huh-7) in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the test inhibitor in the presence of a fixed concentration of exogenous recombinant human PCSK9 for a specified period (e.g., 24 hours).

-

LDL-C Incubation: Remove the treatment media and add fresh media containing a fluorescently labeled LDL-C (e.g., DiI-LDL). Incubate for a sufficient time to allow for cellular uptake (e.g., 4 hours).

-

Measurement: Wash the cells to remove any unbound DiI-LDL. Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, visualize and quantify uptake using fluorescence microscopy or flow cytometry.

-

Data Analysis: The EC50 value is determined by plotting the fluorescence intensity (representing LDL-C uptake) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Models

Animal models are essential for evaluating the efficacy and pharmacokinetic properties of PCSK9 inhibitors.

Table 3: Representative In Vivo Data for an Early-Stage PCSK9 Inhibitor

| Animal Model | Dosing Regimen | Key Readouts | Example Result |

| C57BL/6 Mice | 10 mg/kg, single oral dose | Plasma LDL-C, Total Cholesterol | 40% reduction in LDL-C at 24 hours |

| Humanized PCSK9 Mouse Model | 5 mg/kg/day, for 14 days | Hepatic LDLR protein levels | 2-fold increase in LDLR |

| Cynomolgus Monkeys | 3 mg/kg, single intravenous dose | Plasma LDL-C, PK parameters | 60% reduction in LDL-C, T1/2 = 12 hours |

Visualizations of Pathways and Workflows

Caption: PCSK9 signaling pathway and mechanism of inhibition.

Caption: Typical workflow for preclinical PCSK9 inhibitor discovery.

Conclusion

The inhibition of PCSK9 is a clinically validated and highly effective strategy for lowering LDL-C. Early-stage research on novel PCSK9 inhibitors requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo assays to identify and characterize potent and drug-like candidates. A thorough understanding of the underlying biology and the application of robust experimental protocols are essential for the successful development of the next generation of PCSK9-targeted therapies.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nps.org.au [nps.org.au]

- 4. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acpjournals.org [acpjournals.org]

- 6. portlandpress.com [portlandpress.com]

- 7. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Pcsk9-IN-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[1][2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[4][6] While monoclonal antibodies that block this interaction are approved therapies, there is significant interest in the development of orally bioavailable small molecule inhibitors.[7][8][9]

Pcsk9-IN-18 is a small molecule inhibitor designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. These application notes provide detailed protocols for the in vitro characterization of this compound and similar small molecule inhibitors using biochemical and cell-based assays.

Mechanism of Action

PCSK9 is secreted primarily by the liver and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[3] The PCSK9-LDLR complex is then internalized into endosomes. In the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, preventing the receptor from recycling back to the cell surface.[3] Instead, the complex is trafficked to the lysosome for degradation.[3][4] By inhibiting the initial binding of PCSK9 to the LDLR, this compound is expected to increase the population of recycling LDLRs, leading to enhanced LDL-C uptake by hepatocytes and a reduction in circulating LDL-C levels.

Diagram of the PCSK9 Signaling Pathway and Inhibition

Caption: PCSK9 pathway and inhibition by this compound.

Data Presentation: In Vitro Efficacy of PCSK9 Small Molecule Inhibitors

The following table summarizes representative quantitative data for hypothetical small molecule inhibitors of the PCSK9-LDLR interaction, based on data for similar compounds found in the literature.[10][11]

| Assay Type | Readout | Inhibitor Example A (IC50/EC50) | Inhibitor Example B (IC50/EC50) |

| Biochemical Assays | |||

| PCSK9-LDLR Binding (ELISA) | Inhibition of Binding | 9.8 µM | 7.6 µM |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 2.5 µM | 5.1 µM |

| Cell-Based Assays | |||

| LDL Uptake Assay (HepG2 cells) | Increase in LDL Uptake | 1.0 µM | 0.5 µM |

| LDLR Surface Expression | Increase in LDLR | 2.0 µM | 0.8 µM |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: PCSK9-LDLR Binding Inhibition Assay (ELISA)

This biochemical assay quantitatively measures the ability of this compound to inhibit the binding of recombinant human PCSK9 to the LDLR extracellular domain in a cell-free system.

Materials:

-

Recombinant Human PCSK9 (His-tagged)

-

Recombinant Human LDLR-EGF-AB domain (Fc-tagged)

-

96-well high-binding microplate

-

This compound (and other test compounds)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-His-tag antibody conjugated to HRP

-

TMB substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of LDLR-EGF-AB domain (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Block non-specific binding by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.

-

Compound Incubation:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a separate plate, pre-incubate 50 µL of recombinant PCSK9 (e.g., 1 µg/mL) with 50 µL of the this compound dilutions for 1 hour at room temperature.

-

-

Binding Reaction:

-

Wash the LDLR-coated plate three times with Wash Buffer.

-

Transfer 100 µL of the PCSK9/inhibitor mixture to the corresponding wells of the LDLR-coated plate.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for PCSK9-LDLR Binding ELISA

Caption: Workflow for the PCSK9-LDLR binding inhibition ELISA.

Protocol 2: Cell-Based LDL Uptake Assay

This functional cell-based assay measures the ability of this compound to restore LDL uptake in cells treated with exogenous PCSK9. Human hepatoma cells (HepG2) are commonly used for this assay.[7][8]

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Recombinant Human PCSK9

-

This compound (and other test compounds)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Compound and PCSK9 Treatment:

-

The next day, replace the culture medium with serum-free medium containing various concentrations of this compound.

-

Add recombinant PCSK9 to the wells (a pre-determined concentration that causes a significant reduction in LDL uptake).

-

Include appropriate controls: cells alone, cells + PCSK9, cells + positive control inhibitor.

-

Incubate for 4-6 hours at 37°C.

-

-

LDL Uptake:

-

Add fluorescently labeled LDL (e.g., DiI-LDL) to each well and incubate for an additional 2-4 hours at 37°C.

-

-

Washing and Fixation:

-

Gently wash the cells three times with PBS to remove unbound DiI-LDL.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

-

Data Acquisition:

-

Microscopy: Capture images of the cells using a fluorescence microscope to visualize the internalized DiI-LDL.

-

Plate Reader: Quantify the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths for the fluorescent label.

-

-

Analysis: Normalize the fluorescence signal to the control wells and plot the dose-response curve to determine the EC50 value for this compound.

Logical Relationship in the LDL Uptake Assay

Caption: Logic of the cell-based LDL uptake assay.

Conclusion

The described in vitro assays provide a robust framework for the characterization of small molecule PCSK9 inhibitors like this compound. The ELISA-based binding assay offers a high-throughput method for screening and determining the direct inhibitory effect on the PCSK9-LDLR interaction. The cell-based LDL uptake assay provides crucial functional data on the compound's activity in a biologically relevant context. Together, these protocols will enable researchers to effectively evaluate the potency and mechanism of action of novel PCSK9 inhibitors in the drug discovery and development process.

References

- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nps.org.au [nps.org.au]

- 3. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety [imrpress.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. PCSK9 and its Inhibitors: A new approach in lipid lowering therapy | BioVendor R&D [biovendor.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes: Cell-Based Assays for Determining the Activity of Small Molecule PCSK9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C).[1][2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have been successful, there is significant interest in the development of orally bioavailable small molecule inhibitors.[3][4]

These application notes provide detailed protocols for three key cell-based assays to characterize the activity of small molecule PCSK9 inhibitors, using the representative inhibitor NYX-PCSK9i as an example. The assays described are:

-

PCSK9-LDLR Binding Assay: To quantify the direct inhibition of the PCSK9 and LDLR interaction at the cell surface.

-